N-Hexyl-N'-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea
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Overview
Description
1-Hexyl-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]urea is a synthetic organic compound with a complex structure It is characterized by the presence of a hexyl group, a phenyl ring, and a urea moiety, along with a hydroxy group and a propan-2-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]urea typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl isocyanate with hexylamine. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture interference.
Urea Formation: The intermediate is then treated with a urea derivative to form the final product. This step may require heating and the use of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to handle large volumes of reactants and to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Hexyl-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the urea moiety.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-Hexyl-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties, such as polymers or coatings.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as an inhibitor or activator of certain biochemical pathways.
Mechanism of Action
The mechanism by which 1-Hexyl-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy and amino groups play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Hexyl-3-[4-[2-hydroxy-3-(1-methylethylamino)propoxy]phenyl]urea: Similar structure but with a different amino group.
N-Hexyl-N’-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea: Another closely related compound with slight variations in the substituents.
Uniqueness
1-Hexyl-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions that are not possible with other similar compounds.
Properties
CAS No. |
38748-24-2 |
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Molecular Formula |
C19H33N3O3 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
1-hexyl-3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]urea |
InChI |
InChI=1S/C19H33N3O3/c1-4-5-6-7-12-20-19(24)22-16-8-10-18(11-9-16)25-14-17(23)13-21-15(2)3/h8-11,15,17,21,23H,4-7,12-14H2,1-3H3,(H2,20,22,24) |
InChI Key |
CFJMHEIWIQRQOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O |
Origin of Product |
United States |
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